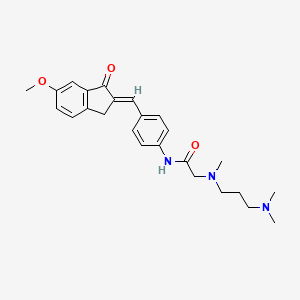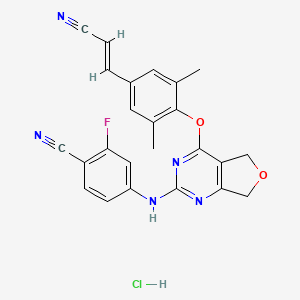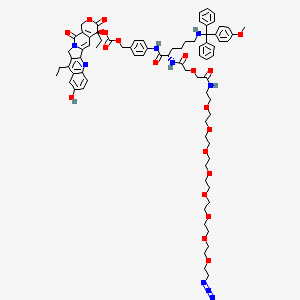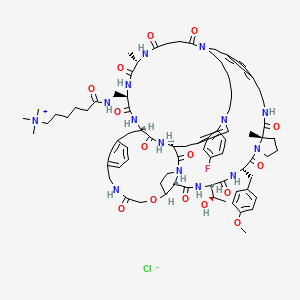
AChE/BChE/MAO-B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .
Preparation Methods
The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .
Scientific Research Applications
AChE/BChE/MAO-B-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its inhibitory effects on key enzymes involved in neurotransmission.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Mechanism of Action
AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |
InChI Key |
JRKPPAOCYQBUPN-XSFVSMFZSA-N |
Isomeric SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
Canonical SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)


